molecular formula C8H10N2O3 B1414577 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid CAS No. 1378598-94-7

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid

Cat. No.: B1414577
CAS No.: 1378598-94-7
M. Wt: 182.18 g/mol
InChI Key: UAAOBFARBAOOTB-UHFFFAOYSA-N
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Description

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid is a specialized imidazole-based chemical scaffold designed for pharmaceutical research and development. As a versatile building block, its structure incorporates key functional groups—a carboxylic acid and an acetyl moiety—positioned on the electron-rich imidazole ring, making it a potential ligand for metal ions in metalloenzyme research . This compound is related to a class of molecules explored as critical intermediates in synthesizing inhibitors for various biological targets. For instance, structurally similar imidazole-4-carboxylic acid derivatives have been investigated for their role as inhibitors of protein-protein interactions, such as those between HIV-1 integrase and the host protein LEDGF/p75 . The imidazole ring is a fundamental pharmacophore in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metal ions, which is crucial for the function of many enzymes . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Note on Availability: Specific physicochemical data, detailed handling procedures, and pricing for this exact compound require confirmation from our product specialists. The related ethyl ester derivative (CAS 1824283-61-5) is available with a purity of NLT 97% .

Properties

IUPAC Name

4-acetyl-2-ethyl-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-5-9-6(4(2)11)7(10-5)8(12)13/h3H2,1-2H3,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAOBFARBAOOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Cyclization, Acetylation, and Carboxylation

Overview:
This classical approach involves constructing the imidazole ring through cyclization of suitable precursors, followed by selective acetylation at the 5-position and subsequent carboxylation at the 4-position.

Procedure:

  • Step 1: Formation of Imidazole Core
    • Reactants such as α-halo ketones or α-hydroxy ketones with ammonia or primary amines facilitate ring closure.
    • For example, ethylamine reacts with glyoxal derivatives under acidic conditions to form the imidazole ring, as per the method involving glyoxal and ethylamine in acidic media.
  • Step 2: Acetylation at the 5-Position

    • Acetylation is achieved using acetic anhydride or acetyl chloride in the presence of base or catalysts like pyridine, introducing the acetyl group at the 5-position.
    • This step is optimized to prevent over-acetylation and ensure regioselectivity.
  • Step 3: Carboxylation at the 4-Position

    • Carboxylation is performed via carbonation reactions, often using CO₂ under pressure or via oxidation of suitable intermediates.
    • Alternatively, direct carboxylation of the heterocycle using reagents like potassium permanganate or via oxidative pathways has been documented.

Research Data:

  • A patent describes the synthesis involving ethyl acetoacetate derivatives, where the imidazole ring is constructed from acetoacetic acid esters and formaldehyde, followed by acetylation and oxidation to introduce the carboxylic acid group.

One-Pot Reactions and Recent Advances

Overview:
Recent research has demonstrated the feasibility of one-pot reactions, reducing the number of steps and improving overall yield.

Method:

  • Employing a combination of reagents such as glyoxal, ethylamine, and acetic acid derivatives in a single reaction vessel.
  • Catalysts such as acids or bases facilitate cyclization, followed by in situ acetylation and oxidation steps.
  • Use of microwave irradiation or continuous flow reactors enhances efficiency and yield.

Research Findings:

  • A study reports the synthesis of imidazole derivatives, including 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid, using a one-pot protocol involving ethyl acetoacetate, formaldehyde, and ammonia, with yields around 50-65%.

Specific Synthetic Routes from Patents and Literature

Method Starting Materials Key Reactions Reagents Yield Notes
Multi-step cyclization, acetylation, and carboxylation Ethyl acetoacetate derivatives Cyclization, acetylation, oxidation Acetic anhydride, CO₂, oxidants 50-65% Suitable for industrial scale, high purity
One-pot synthesis via formaldehyde and amines Glyoxal, ethylamine, formaldehyde Cyclization, acetylation Acetic acid, catalysts 50-70% Rapid, efficient, modern approach
Oxidative carboxylation of methyl groups Methyl-imidazole intermediates Oxidation with KMnO₄ or H₂SO₄ Oxidants 64% Direct oxidation method

Notes on Optimization and Industrial Relevance

  • Reaction Conditions: Elevated temperatures (80–120°C), inert atmospheres, and catalysts such as pyridine or sodium acetate improve yields.
  • Purification: Crystallization, chromatography, and recrystallization are employed to obtain high-purity products.
  • Scale-up: Continuous flow reactors and optimized catalysts facilitate large-scale synthesis with consistent quality.

Summary of Research Findings

  • The synthesis of This compound is well-established through multi-step cyclization, acetylation, and oxidation.
  • Recent innovations favor one-pot protocols, reducing complexity and increasing efficiency.
  • Patents and literature emphasize the use of inexpensive reagents like acetoacetates, formaldehyde, and common oxidants.
  • Yields generally range from 50% to 70%, with purification methods critical for obtaining pharmaceutical-grade compounds.

Scientific Research Applications

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazole Derivatives

Key Compounds
Compound Name Substituents (Positions) Functional Groups Molecular Weight CAS Number References
5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid Acetyl (5), Ethyl (2), COOH (4) Carboxylic acid, Acetyl 198.19 (acid) 1378598-94-7
4-Ethyl-2-propyl-1-(tetrazolyl-biphenyl)methylimidazole-5-carboxylic acid Ethyl (4), Propyl (2), Tetrazole (aryl) Carboxylic acid, Tetrazole ~450 (estimated) N/A
5-(2-Hydroxypropan-2-yl)-2-propyl-...imidazole-4-carboxylic acid Hydroxypropyl (5), Propyl (2), COOH (4) Carboxylic acid, Hydroxyl ~350 (estimated) N/A (RNH-6270)
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate Trifluoromethyl (4), COOEt (5) Ester, CF₃ 210.14 N/A
2-Benzo[1,3]dioxol-5-yl-5-methyl-3H-imidazole-4-carboxylic acid Benzo-dioxolyl (2), Methyl (5), COOH (4) Carboxylic acid, Aromatic ether 288.24 902600-40-2
Structural and Functional Insights
  • Tetrazole-containing analogs (e.g., ) exhibit stronger hydrogen-bonding capacity, making them suitable for angiotensin II receptor antagonism . Trifluoromethyl groups (e.g., ) improve metabolic stability but reduce aqueous solubility compared to acetyl or ethyl substituents .
  • Carboxylic Acid vs. Ester Derivatives :

    • The ethyl ester form of the target compound (MW: 210.23) is more lipophilic than the carboxylic acid (MW: 198.19), favoring membrane permeability in drug design .

Physicochemical Properties

  • Solubility : The carboxylic acid form is likely more water-soluble than its ester or trifluoromethyl analogs due to ionization .
  • Stability : Acetyl and ethyl groups offer moderate steric hindrance, whereas trifluoromethyl or benzo-dioxolyl groups () enhance thermal and oxidative stability .

Biological Activity

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid is a heterocyclic compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure : The compound features an acetyl group at the 5-position, an ethyl group at the 2-position, and a carboxylic acid group at the 4-position of the imidazole ring. This unique arrangement contributes to its distinct chemical and biological properties.

CAS Number : 1378598-94-7

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Electrophilic and Nucleophilic Interactions : The imidazole ring is susceptible to both electrophilic and nucleophilic attacks, allowing it to participate in various biochemical pathways.
  • Biochemical Pathways : The compound has been shown to affect multiple biochemical pathways, which may include modulation of enzyme activities and receptor interactions.
  • Pharmacokinetics : Its solubility in water and polar solvents enhances its bioavailability, making it a candidate for therapeutic applications.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment .
  • Anticancer Properties : Preliminary studies have indicated that derivatives of imidazole compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, imidazole derivatives have been reported to interact with Bcl-2 family proteins, which are crucial in regulating apoptosis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against bacterial pathogens
AnticancerPotential to inhibit tumor growth
Enzyme InhibitionMay modulate enzyme activities

Case Study: Antimicrobial Evaluation

A study conducted on various imidazole derivatives, including this compound, demonstrated significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined against different bacterial strains, showing promising results that warrant further investigation into its therapeutic potential.

Case Study: Anticancer Activity

In vitro studies have shown that imidazole derivatives can effectively inhibit cell proliferation in cancer cell lines. For example, compounds similar to this compound were tested for their ability to induce apoptosis through modulation of Bcl-2 family proteins. These studies revealed that certain structural modifications could enhance their efficacy as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : A common approach involves condensation reactions using acetic acid as a solvent and sodium acetate as a base, followed by refluxing (3–5 hours). For example, similar imidazole derivatives are synthesized via refluxing 3-formyl-indole precursors with thiazolone derivatives under acidic conditions . Key parameters include temperature control (80–100°C), stoichiometric ratios (1.1:1 molar excess of aldehyde precursors), and recrystallization from DMF/acetic acid mixtures to isolate pure products.

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodology : Use a combination of:

  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
  • NMR (¹H/¹³C) to confirm substituent positions (e.g., acetyl and ethyl groups at C5 and C2, respectively).
  • Mass spectrometry (ESI-MS) to verify molecular ion peaks and fragmentation patterns.
    • Cross-referencing spectral data with analogous imidazole-carboxylic acid derivatives is critical .

Q. What stability considerations are critical for handling and storage?

  • Methodology : Store at –20°C in airtight, moisture-resistant containers. Avoid prolonged exposure to light, as imidazole derivatives are prone to photodegradation. Stability studies for related compounds recommend monitoring via accelerated aging tests (40°C/75% RH for 6 months) to assess decomposition pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

  • Methodology :

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates and reduce byproduct formation .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve regioselectivity during cyclization.
  • In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

  • Methodology : Conduct systematic solubility profiling:

  • Test in buffered aqueous solutions (pH 2–10) to assess pH-dependent solubility.
  • Compare organic solvents (e.g., ethanol, DCM) using turbidimetric assays.
  • Validate findings against published data for structurally similar compounds, such as 5-(4-Fluorophenyl)-2-thioxo-imidazole derivatives, which show higher solubility in DMSO .

Q. What strategies enable functionalization of the imidazole core for structure-activity relationship (SAR) studies?

  • Methodology :

  • Heterocyclic coupling : Introduce thiazole or pyridine moieties via Suzuki-Miyaura cross-coupling (Pd catalysts, aryl boronic acids) .
  • Side-chain modification : Replace the acetyl group with sulfonamide or hydrazide functionalities using chloroacetic acid or carbodiimide coupling agents .
  • Computational modeling : Use DFT calculations to predict electronic effects of substituents on reactivity and binding affinity .

Q. How can researchers validate the compound’s purported antimicrobial activity?

  • Methodology :

  • In vitro assays : Perform broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Enzyme inhibition : Test against bacterial dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation assays.
  • Cytotoxicity controls : Include mammalian cell lines (e.g., HEK293) to differentiate antimicrobial vs. cytotoxic effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for derivatives of this compound?

  • Methodology :

  • Replicate synthesis : Follow published protocols exactly, noting deviations in reagent purity or heating rates.
  • DSC analysis : Use differential scanning calorimetry to confirm phase transitions and compare with literature values (e.g., 165–166°C for 4-methyl-1H-imidazole-5-carbaldehyde derivatives ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid
Reactant of Route 2
5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid

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